

# Recommended working concentrations of Pico145 for cell culture

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## Compound of Interest

Compound Name: Pico145

Cat. No.: B8069070

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## Application Notes and Protocols: Pico145

Audience: Researchers, scientists, and drug development professionals.

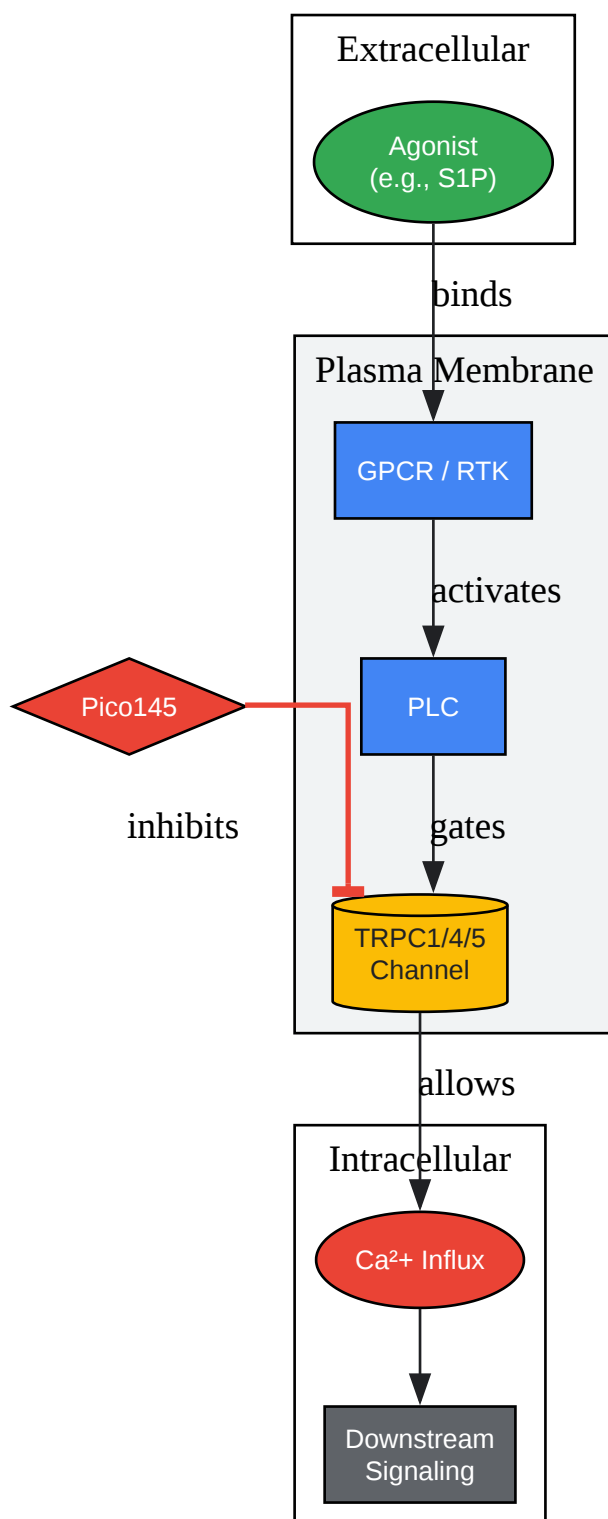
### Introduction

**Pico145**, also known as HC-608, is a potent, selective, and subtype-specific small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These channels are  $\text{Ca}^{2+}$ -permeable, non-selective cation channels involved in a multitude of physiological and pathophysiological processes, making them key therapeutic targets.[1][4]

**Pico145**'s remarkable potency, with activity in the picomolar to low nanomolar range, and its high selectivity over other TRP channels make it an invaluable chemical probe for studying the function of TRPC1/4/5 channels and for early-stage drug discovery.[1][3][5]

### Mechanism of Action

**Pico145** exerts its inhibitory effect by directly targeting TRPC1/4/5 channels. Structural studies have revealed that **Pico145** binds to a conserved lipid-binding site on the TRPC5 protein, where it displaces a bound phospholipid.[6] This action prevents the channel from opening in response to activators. The potency of **Pico145** can be influenced by the concentration of the channel activator, such as (-)-englerin A or sphingosine-1-phosphate (S1P).[2][6][7] By blocking these channels, **Pico145** prevents the influx of  $\text{Ca}^{2+}$  and other cations, thereby inhibiting the downstream cellular signaling pathways that are dependent on this influx.[2]



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**Caption: Pico145** signaling pathway inhibition. (Max Width: 760px)

## Recommended Working Concentrations

The effective concentration of **Pico145** is highly dependent on the TRPC1/4/5 channel subunit composition (homomeric vs. heteromeric), the specific cell type, and the activator used in the assay.<sup>[1]</sup> IC<sub>50</sub> values have been reported to range from the low picomolar to the low nanomolar level. For initial experiments, a concentration range of 1 pM to 100 nM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

**Table 1: Reported IC<sub>50</sub> Values of Pico145**

Target Channel / Cell Line	Activator	IC <sub>50</sub> Value	Reference
TRPC4-TRPC1 heteromers	(-)-Englerin A	33 pM	[2][5][6]
Endogenous TRPC1:C4 (A498 cells)	(-)-Englerin A	49 pM	[2]
TRPC4-TRPC1 heteromers	Sphingosine 1-phosphate (S1P)	11 pM	[7]
Hs578T cancer cells	(-)-Englerin A	110 pM	[7]
TRPC5-TRPC1 heteromers	(-)-Englerin A	199 - 200 pM	[2][6][7]
TRPC4 homomers	(-)-Englerin A	349 pM	[6][7]
TRPC5 homomers	(-)-Englerin A	1.3 nM	[6][7]
Mouse Ileal Myocytes (current)	GTPyS	3.1 pM	[8]
Mouse Ileal Myocytes (Ca <sup>2+</sup> rise)	Carbachol	2.7 pM	[8]

## Experimental Protocols

## Protocol 1: Preparation of Pico145 Stock Solution

- **Reconstitution:** **Pico145** is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of **Pico145**.
- **Mixing:** Vortex or sonicate briefly until the solid is completely dissolved.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
- **Working Dilutions:** On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh serial dilutions in your cell culture medium or experimental buffer to achieve the desired final concentrations. Note that the final DMSO concentration in the culture should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced artifacts.

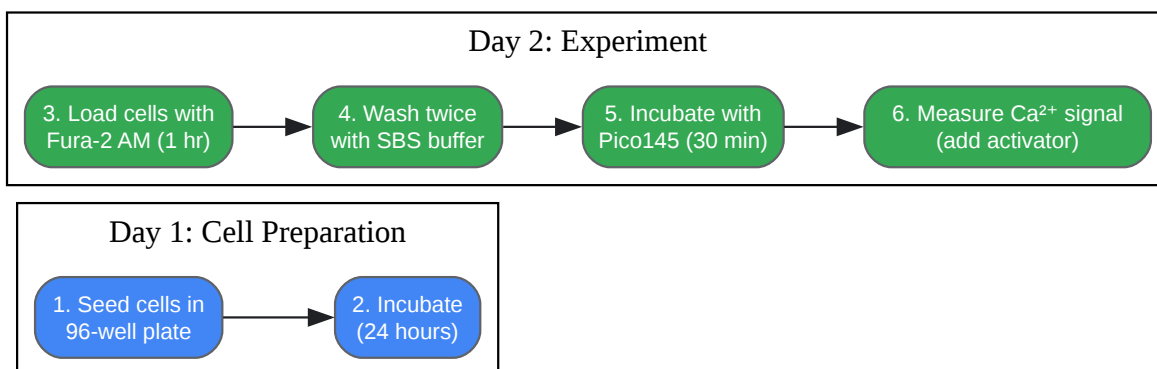
## Protocol 2: Calcium Imaging Assay for TRPC Channel Inhibition

This protocol provides a method to assess the inhibitory effect of **Pico145** on TRPC channel activation using a fluorescent calcium indicator like Fura-2-AM.

Materials:

- Cells expressing target TRPC channels (e.g., HEK293 Tet+ cells overexpressing TRPC concatemers, or a cell line with endogenous expression like Hs578T or A498).[7]
- 96-well clear-bottomed, black-walled plates.
- Complete cell culture medium.
- Fura-2-AM calcium indicator dye.
- Pluronic F-127 (optional, to aid dye loading).
- Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl<sub>2</sub>, 1.5 mM CaCl<sub>2</sub>, 8 mM glucose, and 10 mM HEPES (pH adjusted to 7.4 with NaOH).[7]

- **Pico145** stock solution.
- TRPC channel activator (e.g., (-)-Englerin A, Sphingosine-1-phosphate).
- Fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm).



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**Caption:** Workflow for a calcium imaging experiment. (Max Width: 760px)

Procedure:

- **Cell Seeding:** Seed cells at an appropriate density into a 96-well plate to achieve ~90% confluency on the day of the experiment. Incubate for approximately 24 hours.<sup>[7]</sup>
- **Dye Loading:** Prepare a Fura-2-AM loading solution (e.g., 2  $\mu$ M Fura-2-AM with 0.01% Pluronic F-127 in SBS).<sup>[7]</sup> Aspirate the culture medium from the wells and add the loading solution.
- **Incubation:** Incubate the plate for 1 hour at 37°C in the dark.<sup>[7]</sup>
- **Washing:** Gently wash the cells twice with fresh, warm SBS to remove extracellular dye.<sup>[7]</sup>
- **Pico145 Treatment:** Add SBS containing the desired concentrations of **Pico145** (and a vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

- Pre-incubation: Incubate the plate for 30 minutes at room temperature or 37°C.[7]
- Measurement: Place the plate in the fluorescence reader. Begin recording the baseline Fura-2 fluorescence ratio (340/380 nm excitation). After establishing a stable baseline, add the TRPC channel activator and continue recording to measure the change in intracellular calcium concentration.
- Analysis: The inhibitory effect of **Pico145** is determined by comparing the amplitude of the calcium response in **Pico145**-treated wells to the vehicle control wells. Calculate the IC<sub>50</sub> value from the dose-response curve.

## Selectivity Profile

**Pico145** demonstrates high selectivity for TRPC1/4/5 channels. At a concentration of 100 nM, **Pico145** has been shown to have no significant inhibitory effect on a range of other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8.[2][7] Furthermore, it does not affect store-operated Ca<sup>2+</sup> entry (SOCE) mediated by Orai1 channels, highlighting its specific mechanism of action.[3][7]

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- To cite this document: BenchChem. [Recommended working concentrations of Pico145 for cell culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069070#recommended-working-concentrations-of-pico145-for-cell-culture]

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